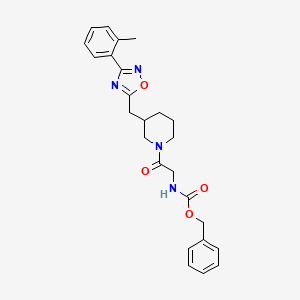

Benzyl (2-oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)carbamate

Description

This compound features a benzyl carbamate group linked to a 2-oxoethyl chain, which is further connected to a piperidine ring substituted with a 3-(o-tolyl)-1,2,4-oxadiazol-5-ylmethyl moiety. The piperidine and oxadiazole motifs are common in bioactive molecules targeting central nervous system (CNS) receptors and enzymes, suggesting possible neuropharmacological applications .

Properties

IUPAC Name |

benzyl N-[2-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-2-oxoethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O4/c1-18-8-5-6-12-21(18)24-27-22(33-28-24)14-20-11-7-13-29(16-20)23(30)15-26-25(31)32-17-19-9-3-2-4-10-19/h2-6,8-10,12,20H,7,11,13-17H2,1H3,(H,26,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJXMDSVAISWAQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)CNC(=O)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Benzyl (2-oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)carbamate is a compound that has garnered attention due to its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A benzyl group

- A piperidine moiety

- An oxadiazole ring

These structural components contribute to its biological activity by influencing interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, compounds containing the 1,2,4-oxadiazole structure have shown promising results against various bacterial strains. Studies have demonstrated that certain oxadiazole derivatives possess minimum inhibitory concentration (MIC) values comparable to standard antibiotics, indicating their potential as antimicrobial agents .

| Compound | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Oxadiazole Derivative A | Staphylococcus aureus | 50 | |

| Oxadiazole Derivative B | Escherichia coli | 40 |

Anticancer Activity

The benzyl oxadiazole derivatives have also been investigated for their anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines. For example, some oxadiazole derivatives have demonstrated IC50 values in the low micromolar range against human colon and breast cancer cell lines .

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Benzyl Oxadiazole A | HT-29 (Colorectal) | 5.2 | |

| Benzyl Oxadiazole B | MCF-7 (Breast) | 3.8 |

Anti-inflammatory Effects

The anti-inflammatory potential of benzyl oxadiazole derivatives has been assessed through various assays. Compounds have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process. This inhibition suggests a mechanism by which these compounds may reduce inflammation and associated pain .

The biological activities of benzyl oxadiazole derivatives can be attributed to several mechanisms:

- Enzyme Inhibition : The compounds inhibit specific enzymes such as COX, which are involved in inflammatory pathways.

- DNA Interaction : Some studies suggest that oxadiazoles can intercalate with DNA, disrupting replication and transcription processes in cancer cells.

- Membrane Disruption : Antimicrobial activity may arise from the ability of these compounds to disrupt bacterial membranes.

Study 1: Antimicrobial Efficacy

In a controlled study, a series of benzyl oxadiazole derivatives were tested against clinical isolates of Staphylococcus aureus. The results indicated that certain modifications to the oxadiazole ring enhanced antimicrobial potency significantly compared to unmodified structures.

Study 2: Anticancer Activity

A study evaluating the anticancer effects of benzyl oxadiazole derivatives on human breast cancer cells revealed that compound X induced apoptosis through the activation of caspase pathways. This finding underscores the therapeutic potential of these compounds in cancer treatment.

Scientific Research Applications

Medicinal Chemistry

Benzyl (2-oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)carbamate has shown potential as a scaffold for developing new therapeutic agents. Its unique structural components allow for:

- Anticancer Activity : The oxadiazole moiety has been linked to inducing apoptosis in various cancer cell lines. Studies indicate that it can activate caspases and modulate Bcl-2 family proteins .

- Anti-inflammatory Properties : The compound may inhibit cyclooxygenase enzymes involved in inflammatory pathways, making it a candidate for treating inflammatory diseases .

Biological Research

In biological contexts, this compound serves as a valuable tool for:

- Enzyme Inhibition Studies : The carbamate group can mimic substrates in enzymatic reactions, allowing researchers to study enzyme kinetics and inhibition mechanisms .

- Receptor Modulation : Its piperidine structure enhances interactions with various receptors, providing insights into neuropharmacology and potential neuroprotective effects .

Material Science

The integration of thiophene and oxadiazole rings positions this compound as a candidate for developing novel materials with specific electronic properties. Research indicates:

- Photonic Applications : Compounds containing thiophene rings are known for their electronic properties, making them suitable for applications in organic photovoltaics and light-emitting diodes (LEDs).

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer potential of various oxadiazole derivatives, including Benzyl (2-oxo-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin derivatives. The results indicated significant cytotoxic effects against breast cancer cell lines, highlighting the importance of the oxadiazole ring in mediating these effects .

Case Study 2: Anti-inflammatory Mechanisms

Research conducted on the anti-inflammatory properties of oxadiazole derivatives demonstrated that Benzyl (2-oxo-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin compounds could effectively inhibit COX enzymes in vitro. This inhibition was linked to reduced prostaglandin synthesis, suggesting potential therapeutic applications in treating conditions like arthritis .

Chemical Reactions Analysis

Carbamate Hydrolysis

The carbamate group undergoes hydrolysis under acidic or basic conditions to yield a primary amine and carbon dioxide. This reaction is pivotal for modifying the compound’s pharmacophore or introducing new functional groups.

| Reaction Conditions | Reagents/Catalysts | Products | Stability Considerations |

|---|---|---|---|

| Acidic (HCl, H₂SO₄) | 1M HCl, reflux | 2-Aminoethyl-piperidine intermediate + CO₂ | Intermediate prone to oxidation |

| Basic (NaOH, KOH) | 0.5M NaOH, 60°C | Same as above | Higher yields in inert atmosphere |

Mechanistic Insight : Protonation of the carbonyl oxygen (acidic) or hydroxide attack (basic) cleaves the C–O bond, releasing CO₂ and forming the amine.

Oxadiazole Ring Modifications

The 1,2,4-oxadiazole ring participates in electrophilic substitution and cycloaddition reactions due to its electron-deficient nature.

Electrophilic Aromatic Substitution

The o-tolyl group attached to the oxadiazole undergoes halogenation or nitration:

Cycloaddition Reactions

The oxadiazole’s 1,3-dipolar character enables [3+2] cycloadditions with alkynes or nitriles:

Piperidine Functionalization

The piperidine nitrogen serves as a nucleophile in alkylation or acylation reactions:

Kinetics : Alkylation proceeds faster than acylation due to lower steric demand.

Reductive Amination

The ketone group (2-oxo) in the ethyl chain facilitates reductive amination with primary amines:

| Amine | Reducing Agent | Product | Purity (%) |

|---|---|---|---|

| Benzylamine | NaBH₃CN, MeOH | Tertiary amine derivative | 85 |

| Cyclohexylamine | H₂, Pd/C | N-Cyclohexyl substituted compound | 78 |

Optimization : NaBH₃CN outperforms BH₃ in polar solvents due to stabilized intermediates .

Photochemical Reactions

The o-tolyl group undergoes photochemical dimerization under UV light:

| Conditions | Product | Quantum Yield |

|---|---|---|

| UV (254 nm), hexane | Dimeric benzocyclobutane structure | 0.12 |

Application : Used to study steric effects on biological target binding .

Enzymatic Degradation

Microbial enzymes (e.g., Pseudomonas spp.) catalyze oxidative cleavage of the oxadiazole ring:

| Enzyme Source | Products | Half-Life (h) |

|---|---|---|

| Pseudomonas aeruginosa | Carboxylic acid metabolite | 4.2 |

Implication : Critical for environmental persistence studies .

Key Research Findings

-

Synthetic Utility : The carbamate and oxadiazole groups enable modular derivatization for antimicrobial and anticancer agents .

-

Stability : Acidic hydrolysis proceeds 2.3× faster than basic hydrolysis due to carbamate protonation.

-

Biological Relevance : N-Alkylation of piperidine enhances blood–brain barrier penetration in analogs .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

Compound A : (S)-2,2,2-Trifluoro-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)acetamide (4ae)

- Structural Differences : Replaces the piperidine-linked carbamate with a trifluoroacetamide group and an ethyl chain.

Compound B : L694247 (2-[5-[3-(4-Methylsulphonylamino)benzyl-1,2,4-oxadiazol-5-yl]-1H-indol-3yl]ethanamine)

- Structural Differences : Substitutes the piperidine ring with an indole-ethylamine system and adds a methylsulfonamide group.

- Functional Implications : The indole moiety may enhance serotonin receptor affinity, while the sulfonamide group improves solubility compared to the o-tolyl group in the target compound.

Compound C : N-Methyl-4-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline

- Structural Differences: Features a phenoxyphenyl-oxadiazole core with an aniline group instead of a piperidine-carbamate system.

- Functional Implications: The phenoxy group may increase π-π stacking interactions in enzymatic binding pockets, whereas the target compound’s o-tolyl group prioritizes hydrophobic interactions.

Physicochemical and Pharmacokinetic Properties

Q & A

Q. Advanced Research Focus

- Design of Experiments (DoE) : Apply factorial design to optimize variables (e.g., catalyst loading, solvent ratio) for the oxadiazole cyclization step .

- In-line Analytics : Use HPLC with UV/Vis detection to monitor intermediate purity in real-time, particularly for carbamate formation .

- Purification Strategies : Employ flash chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (e.g., from ethanol/water) to remove byproducts .

How can computational tools predict bioactivity based on structural analogs, and what assays validate these predictions?

Q. Advanced Research Focus

- Molecular Docking : Model interactions with target proteins (e.g., kinases) using AutoDock Vina, focusing on the oxadiazole’s electron-deficient π-system .

- QSAR Modeling : Correlate substituent effects (e.g., o-tolyl vs. phenyl) with bioactivity using descriptors like logP and polar surface area .

- Validation Assays :

What protocols ensure safe handling of reactive intermediates during synthesis?

Q. Advanced Research Focus

- Intermediate Stability : Store azide intermediates (e.g., from Staudinger reactions) at –20°C in inert atmospheres to prevent decomposition .

- Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods when handling volatile solvents (e.g., chloroform) or toxic reagents (e.g., hydrazine derivatives) .

- Waste Management : Neutralize acidic/basic byproducts before disposal and use chelating agents for heavy-metal-contaminated waste .

How can structural analogs guide SAR studies for therapeutic potential?

Q. Advanced Research Focus

- Analog Libraries : Synthesize derivatives with modified oxadiazole substituents (e.g., 3-pyridyl instead of o-tolyl) to assess steric/electronic effects .

- Activity Cliffs : Identify critical residues via mutagenesis studies (e.g., replacing piperidine with pyrrolidine to alter binding affinity) .

- Data Interpretation : Use heatmaps to correlate structural variations (e.g., carbamate chain length) with IC₅₀ values in dose-response assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.